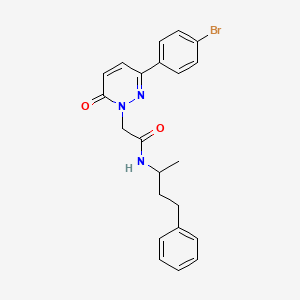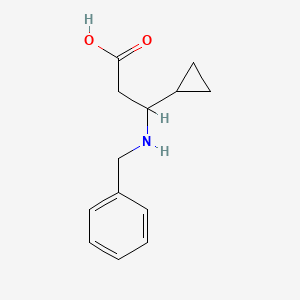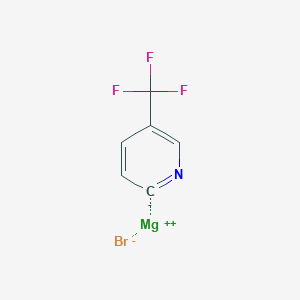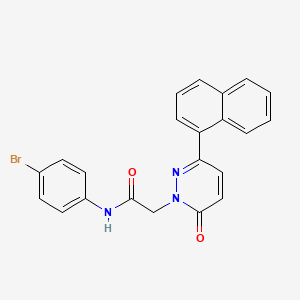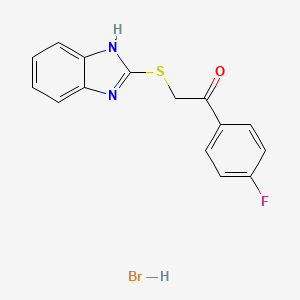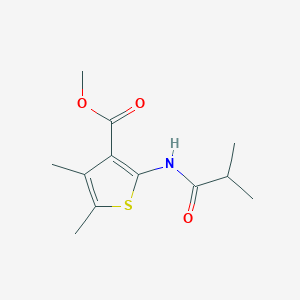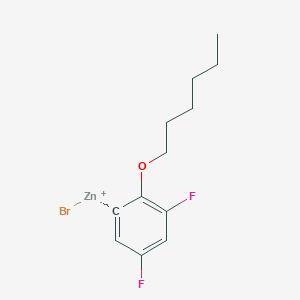![molecular formula C11H14BrNZn B14875720 4-[(1-Pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14875720.png)
4-[(1-Pyrrolidino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Pyrrolidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is a solution in tetrahydrofuran, a common solvent in organic chemistry. The presence of the pyrrolidino group and the phenylzinc bromide moiety makes it a versatile reagent in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Pyrrolidino)methyl]phenylzinc bromide typically involves the reaction of 4-bromobenzyl chloride with pyrrolidine to form 4-[(1-pyrrolidino)methyl]benzyl bromide. This intermediate is then treated with zinc dust in the presence of a suitable catalyst and solvent, such as tetrahydrofuran, to yield the desired organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure the consistency and quality of the final product. Large-scale production may also involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Pyrrolidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The compound can act as a nucleophile in substitution reactions, replacing halide groups in organic molecules.
Coupling reactions: It participates in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition reactions: The compound can add to carbonyl groups in aldehydes and ketones, forming alcohols.
Common Reagents and Conditions
Common reagents used with this compound include:
Palladium catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Aldehydes and ketones: React with the organozinc compound to form alcohols.
Halides: Serve as substrates in nucleophilic substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound include:
Alcohols: Formed from addition reactions with carbonyl compounds.
Substituted aromatic compounds: Resulting from nucleophilic substitution reactions.
Coupled products: Formed from cross-coupling reactions with various organic halides.
Scientific Research Applications
4-[(1-Pyrrolidino)methyl]phenylzinc bromide has a wide range of applications in scientific research, including:
Organic synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal chemistry: Employed in the development of pharmaceutical compounds and drug discovery.
Material science: Utilized in the synthesis of novel materials with unique properties.
Biological studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-[(1-Pyrrolidino)methyl]phenylzinc bromide involves its role as a nucleophile in various chemical reactions. The compound’s organozinc moiety facilitates the transfer of the phenyl group to electrophilic centers, such as carbonyl groups or halides. The pyrrolidino group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of reactions.
Comparison with Similar Compounds
Similar Compounds
4-[(1-Pyrrolidino)methyl]phenylzinc iodide: Similar in structure but contains an iodide instead of a bromide.
4-[(1-Pyrrolidino)methyl]phenylzinc chloride: Contains a chloride instead of a bromide.
4-[(1-Pyrrolidino)methyl]phenylzinc fluoride: Contains a fluoride instead of a bromide.
Uniqueness
4-[(1-Pyrrolidino)methyl]phenylzinc bromide is unique due to its specific reactivity profile and the presence of the bromide ion, which can influence the compound’s reactivity and selectivity in chemical reactions. The bromide ion can also affect the solubility and stability of the compound in various solvents, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C11H14BrNZn |
|---|---|
Molecular Weight |
305.5 g/mol |
IUPAC Name |
bromozinc(1+);1-(phenylmethyl)pyrrolidine |
InChI |
InChI=1S/C11H14N.BrH.Zn/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h2-3,6-7H,4-5,8-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
GBZFIQNMQGKBFJ-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(C1)CC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


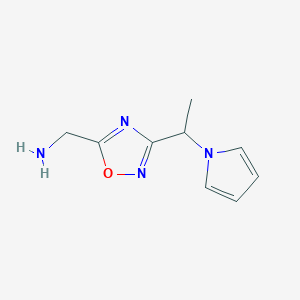

![2-(Ethylamino)-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14875648.png)
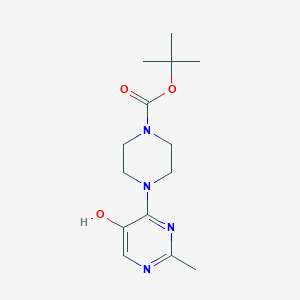
![2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14875661.png)
![4-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14875668.png)
